molecular formula C12H20N4 B2722383 N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine CAS No. 2097866-72-1

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine

Cat. No.: B2722383
CAS No.: 2097866-72-1
M. Wt: 220.32
InChI Key: RGVWBBIFDGNWHU-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine: is a chemical compound that features a piperidine ring substituted with a dimethylamino group and a methylpyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the piperidine ring.

    Attachment of the Methylpyrazinyl Group: This step involves the coupling of the piperidine derivative with a methylpyrazine compound, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.

    Industry: Utilized in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methylpyrazinyl group makes it a versatile scaffold for further functionalization and application in diverse fields.

Properties

IUPAC Name

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10-8-13-9-12(14-10)16-6-4-11(5-7-16)15(2)3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWBBIFDGNWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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